molecular formula C8H9NS B14681726 3-Methyl-2,3-dihydro-1,3-benzothiazole CAS No. 38925-98-3

3-Methyl-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14681726
CAS No.: 38925-98-3
M. Wt: 151.23 g/mol
InChI Key: PXDAXYDMZCYZNH-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydro-1,3-benzothiazole (CAS: 56010-23-2) is a bicyclic heterocyclic compound featuring a partially saturated thiazole ring fused to a benzene ring. The methyl group at position 3 and the dihydro configuration (partial saturation of the thiazole ring) confer unique electronic and steric properties, distinguishing it from fully aromatic benzothiazoles. This compound serves as a precursor in synthesizing dyes, bioactive molecules, and thioketones . Its reactivity and structural flexibility make it valuable in medicinal chemistry and materials science.

Properties

CAS No.

38925-98-3

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

3-methyl-2H-1,3-benzothiazole

InChI

InChI=1S/C8H9NS/c1-9-6-10-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3

InChI Key

PXDAXYDMZCYZNH-UHFFFAOYSA-N

Canonical SMILES

CN1CSC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2,3-dihydro-1,3-benzothiazole can be synthesized through several methods. One common method involves the cyclization of 2-aminothiophenol with acetone under acidic conditions. The reaction typically proceeds as follows:

    Cyclization Reaction: 2-aminothiophenol reacts with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures, around 80-100°C, for several hours to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives.

Scientific Research Applications

3-Methyl-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, it may exert effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Conformational Analysis

3-Methyl-2,3-dihydro-1,3-benzothiazole
  • Structure : Contains a dihydrothiazole ring (positions 2 and 3 are single-bonded) and a methyl group at position 3.
  • Conformation : The dihydrothiazole ring adopts an envelope conformation, stabilized by intramolecular C–H⋯S hydrogen bonds .
2-[3-(1,3-Benzothiazol-2-yl)-2,2-dimethylpropyl]-2-methyl-2,3-dihydro-1,3-benzothiazole
  • Structure : Features two benzothiazole units connected via a dimethylpropyl chain.
  • Conformation : The dihydrothiazole ring retains an envelope conformation, while the benzothiazole ring remains planar. A dihedral angle of 78.37° between the two aromatic systems reduces steric strain .
3-Ethyl-2,3-dihydro-2-[3-(2-pyridinyl)-2-propenylidene]-1,3-benzothiazole
  • Structure : Incorporates a pyridinyl propenylidene substituent, enhancing conjugation.
  • Electronic Effects : The extended π-system alters absorption spectra, making it suitable for optoelectronic applications .

Physicochemical Properties

Compound Molecular Weight Melting Point/Decomposition Solubility Notable Properties
This compound 165.26 g/mol Not reported Organic solvents Reactive towards sulfur and electrophiles
2-[3-(Benzothiazol-2-yl)-...] (C20H22N2S2) 354.52 g/mol Crystallizes at 273 K Low aqueous solubility Stabilized by N–H⋯N hydrogen bonds
MBTH Hydrochloride 211.70 g/mol 4338-98-1 (CAS) Water-soluble Forms colored complexes with carbonyls

Key Research Findings

Structural Flexibility : The dihydrothiazole ring’s envelope conformation enhances stability through intramolecular hydrogen bonds, a feature absent in fully aromatic analogs .

Reactivity Differences : this compound undergoes thione formation under milder conditions compared to other dihydrothiazoles, attributed to methyl group activation .

Biological Potency : Substitutions on the benzothiazole core (e.g., hydrazone, cyanine chains) significantly modulate bioactivity, as seen in antimicrobial and anti-cancer studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-2,3-dihydro-1,3-benzothiazole and its derivatives?

  • Methodology : Synthesis typically involves condensation reactions under varied conditions. For example, reacting this compound with elemental sulfur at 200°C for 30 minutes yields thione derivatives . Other routes include coupling with aryl triazoles or acetamide groups via Cu(I)-catalyzed click chemistry in solvents like DMF, followed by characterization using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm structural integrity .
  • Data Example :

DerivativeReaction ConditionsYield (%)Melting Point (°C)
9cDMF, CuI, 80°C78210–212
9dDMF, CuI, 80°C82198–200

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodology :

  • Spectroscopy : 1H^1H-NMR (δ 2.5–3.0 ppm for methyl groups), 13C^{13}C-NMR (δ 160–170 ppm for thiocarbonyl), and IR (C=S stretch at ~1200 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths (e.g., C–S: 1.72–1.75 Å) and dihedral angles (e.g., 78.37° between benzothiazole and substituent rings) .

Q. What are the primary applications of this compound in materials science?

  • Methodology : Derivatives like 2,2'-dithiobis(2,3-dihydro-1,3-benzothiazole) (DDBT) act as corrosion inhibitors for metals in acidic environments. Gravimetric and electrochemical (Tafel, EIS) methods quantify inhibition efficiency (~85% at 1 mM DDBT in 0.5 M HCl) .

Advanced Research Questions

Q. How do computational methods elucidate the electronic properties of benzothiazole derivatives?

  • Methodology : Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis reveal charge delocalization in derivatives like 5-amino-2-(5-amino-3-methyl-1,2-oxazol-4-yl)-3-methyl-2,3-dihydro-1,3,4-oxadiazol-2-ylium bromide. Key findings include a quaternary nitrogen contributing to stability and a planar oxadiazole ring (bond angle deviations <2°) .
  • Data Example :

ParameterDFT ValueExperimental (XRD)
C–N Bond Length1.32 Å1.31 Å
NBO Charge+0.45 e

Q. How does temperature affect the adsorption mechanism of benzothiazole-based corrosion inhibitors?

  • Methodology : Thermodynamic studies (Arrhenius plots, Langmuir isotherms) show inhibition efficiency decreases with temperature (e.g., from 85% at 25°C to 60% at 60°C), indicating physisorption dominance. Negative ΔG°ads values (−32 kJ/mol) confirm spontaneous adsorption .

Q. How can crystallographic data resolve polymorphism in benzothiazole salts?

  • Methodology : Comparative X-ray analysis of salts (e.g., 3-(3,5-dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole) identifies polymorphic forms. Key parameters include space group (e.g., monoclinic P21/cP2_1/c) and hydrogen-bonding networks (N–H⋯O, S=O⋯H interactions) .

Q. What strategies address contradictions in adsorption isotherm models for inhibitors?

  • Methodology : Deviations from Langmuir isotherms (e.g., R2<0.99R^2 < 0.99) suggest mixed adsorption (physisorption + chemisorption). Surface roughness analysis via SEM and alternative models (e.g., Temkin) improve fit accuracy .

Methodological Considerations

  • Synthesis Optimization : Vary catalysts (e.g., CuI vs. Pd) or solvents (DMF vs. THF) to improve yields .
  • Data Validation : Cross-reference NMR shifts with computed spectra (GIAO method) to confirm assignments .
  • Ethical Compliance : Avoid commercial vendors flagged as unreliable (e.g., BenchChem) .

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